molecular formula C6H3BrF2O B118781 4-Bromo-2,3-difluorophenol CAS No. 144292-32-0

4-Bromo-2,3-difluorophenol

Cat. No. B118781
M. Wt: 208.99 g/mol
InChI Key: JZAVCMMYGSROJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated and fluorinated compounds involves various strategies, including palladium-catalyzed coupling reactions, photocatalytic reactions, and regioselective lithiation followed by quenching with bromine. For instance, the synthesis of poly(para-2,5-di-n-hexylphenylene) via palladium-catalyzed coupling of 4-bromo-2,5-di-n-hexylbenzeneboronic acid demonstrates the utility of palladium catalysis in constructing polyphenylene derivatives with high degrees of polymerization . Similarly, the photocatalytic reaction of N-aryl amino acids with 2-bromo-3,3,3-trifluoropropene to form 4-(difluoromethylidene)-tetrahydroquinolines showcases the use of photocatalysis in defluorinative reactions . These methods could potentially be adapted for the synthesis of 4-Bromo-2,3-difluorophenol.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as NMR, GPC, osmometry, and X-ray crystallography. For example, the X-ray molecular structure of 3,4′-dibromo-2,2′-bithiophene provides detailed insights into the arrangement of atoms and the geometry of the molecule . These techniques could be employed to determine the molecular structure of 4-Bromo-2,3-difluorophenol and to confirm its purity and identity.

Chemical Reactions Analysis

The chemical reactivity of brominated and fluorinated compounds includes electrophilic reactions, cross-coupling reactions, and radical cyclization. The study of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene reveals its electrophilic reactivity towards various nucleophiles, leading to substitution products or allylic rearrangements . Additionally, the Pd-catalyzed Suzuki cross-coupling reaction of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives demonstrates the potential for selective arylation . These reactions could be relevant to the chemical behavior of 4-Bromo-2,3-difluorophenol in various synthetic contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and fluorinated compounds are influenced by their molecular structure. The presence of bromine and fluorine atoms can significantly affect properties such as solubility, boiling point, and reactivity. For example, the synthesis of poly(para-2,5-di-n-hexylphenylene) results in soluble products with high degrees of polymerization, indicating the impact of substituents on solubility . The electronic and non-linear optical (NLO) properties of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives have been studied using frontier molecular orbital analysis, highlighting the influence of halogen atoms on electronic properties . These studies provide a foundation for understanding the physical and chemical properties of 4-Bromo-2,3-difluorophenol.

Scientific Research Applications

Synthesis and Organic Chemistry

  • Synthesis of Bromo-Substituted Cyclopentenones : 4-Bromo-2,3-difluorophenol is used in the bromination of 2,3-diarylcyclopent-2-en-1-ones, leading to the synthesis of bromo-substituted cyclopentenones, important synthons in organic synthesis (Shirinian et al., 2012).

Liquid Crystal Technology

  • Synthesis of Liquid Crystals : It serves as a starting material in the synthesis of liquid crystals with large negative dielectric anisotropy and high birefringence, beneficial for fast response displays and liquid crystal devices (Li et al., 2015).
  • Tolane Liquid Crystals : 4-Bromo-2,3-difluorophenol is involved in synthesizing tolane liquid crystals with high birefringence and negative dielectric anisotropy, indicating potential applications in nematic mesophase and physical properties studies (Chen et al., 2016).

Photocatalytic Reactions

  • Photocatalytic Reaction of Amino Acids : In photocatalytic defluorinative reactions, it acts as a coupling partner, useful in synthesizing various organic compounds (Zeng et al., 2022).

Spectroscopic and Structural Analysis

  • Vibrational Spectral Analysis : Its molecular structure and properties have been studied using spectroscopic methods, aiding in understanding its chemical behavior (Subramanian et al., 2009).

Safety And Hazards

4-Bromo-2,3-difluorophenol is considered hazardous . It is toxic if swallowed and harmful if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust and contact with skin and eyes . Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

properties

IUPAC Name

4-bromo-2,3-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAVCMMYGSROJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436896
Record name 4-Bromo-2,3-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3-difluorophenol

CAS RN

144292-32-0
Record name 4-Bromo-2,3-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,3-difluorophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
F Li, Z An, X Chen, P Chen - Liquid Crystals, 2015 - Taylor & Francis
A series of 2,3-difluoro tolane allyloxy-based liquid crystals (LCs), which are composed of the tolane unit, lateral fluoro substituents, alkoxy and allyloxy terminal groups, were …
Number of citations: 11 www.tandfonline.com
R Chen, Z An, F Li, X Chen, P Chen - Liquid Crystals, 2016 - Taylor & Francis
Four series of tolane liquid crystals containing 2,3-difluorophenylene and terminated by a tetrahydropyran (THP) moiety have been synthesised via multistep reactions based on 4-…
Number of citations: 17 www.tandfonline.com
Y Jiang, L Lu, P Chen, X Chen, J Li, Z An - Liquid Crystals, 2012 - Taylor & Francis
Allyloxy-based biphenyl liquid crystals, composed of alkyl chain, trans-cyclohexane and biphenyl mesogenic cores, ethylene linking groups, lateral fluoro substituents and allyloxy …
Number of citations: 16 www.tandfonline.com
DH Kim, M Goh - Materials Research Express, 2020 - iopscience.iop.org
Novel calamitic chiral liquid crystal (LC) was synthesized by introducing chiral butanol moiety into the para-phenylcyclohexyl mesogenic core. We confirmed the liquid crystallinity of …
Number of citations: 1 iopscience.iop.org
TH Lee, JT Chen, CS Hsu - Liquid Crystals, 2015 - Taylor & Francis
Liquid crystalline materials possessing negative dielectric anisotropy (Δε) have attracted considerable attention because they can be used to formulate eutectic mixture for several …
Number of citations: 10 www.tandfonline.com
RJ Mandle, EJ Davis, JP Sarju, N Stock, MS Cooke… - researchgate.net
1-Bromopentane (25 g, 20.5 ml, 165.5 mmol) was added dropwise to a stirred, heated suspension of potassium carbonate (45 g, 330 mmol) and methyl 4-hydroxybenzoate (22.8 g, 150 …
Number of citations: 4 www.researchgate.net
NK O'Connor, AS Hudson, SL Cobb, D O'Neil… - Amino Acids, 2014 - Springer
While attempting to improve production of fluoro-iturin A in Bacillus sp. CS93 new mono- and di-fluorinated fengycins were detected in culture supernatants by 19 F NMR and tandem …
Number of citations: 21 link.springer.com
A HUDSON - 2015 - etheses.dur.ac.uk
Chemokines such as CCL2 are small proteins with molecular weights between 8-10 kDa. They promote chemotaxis and play a vital role in the recruitment of leukocytes to the site of …
Number of citations: 2 etheses.dur.ac.uk
R Chen, L Zhao, Z An, X Chen, P Chen - Liquid Crystals, 2017 - Taylor & Francis
A series of tolane liquid crystals (LCs) containing 2,3-difluorophenyl and allyloxy terminal groups have been synthesised via multi-step reactions. Their thermotropic mesophases, …
Number of citations: 21 www.tandfonline.com

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